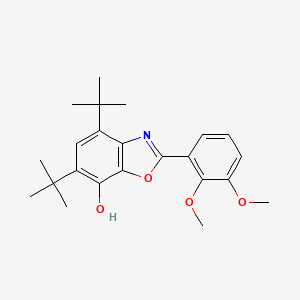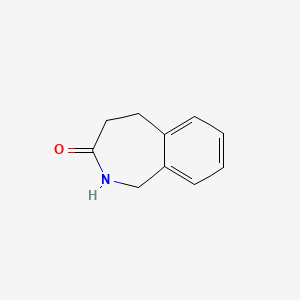
N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, commonly known as CPP-ACP, is a synthetic peptide that has gained significant attention in recent years due to its potential therapeutic applications. CPP-ACP is a derivative of casein phosphopeptide (CPP) and has been extensively studied for its ability to promote remineralization of teeth and prevent dental caries. In addition, CPP-ACP has also been investigated for its potential use as a drug delivery system for various therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP is believed to involve the formation of complexes with calcium and phosphate ions in the oral environment. These complexes help to stabilize the ions and increase their concentration, which promotes remineralization of teeth and prevents dental caries.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has been shown to have a number of biochemical and physiological effects, including increasing the concentration of calcium and phosphate ions in the oral environment, promoting remineralization of teeth, and preventing dental caries. In addition, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria in the oral environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in lab experiments is its ability to promote remineralization of teeth and prevent dental caries. This makes it a valuable tool for studying the effects of various substances on tooth enamel and oral health.
However, there are also some limitations to using N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in lab experiments. For example, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can be expensive to synthesize, which can limit its availability for research purposes. In addition, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can be difficult to work with due to its solubility properties, which can make it challenging to incorporate into experimental protocols.
Direcciones Futuras
There are a number of future directions for research on N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP, including:
1. Investigating the potential use of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP as a drug delivery system for various therapeutic agents, including anticancer drugs and antibiotics.
2. Examining the effects of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP on other aspects of oral health, such as gum disease and oral infections.
3. Developing new methods for synthesizing N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP that are more cost-effective and efficient.
4. Studying the long-term effects of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP on tooth enamel and oral health.
5. Investigating the potential use of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in other areas of medicine, such as bone regeneration and wound healing.
In conclusion, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP is a synthetic peptide that has shown great promise for its potential therapeutic applications in dentistry and drug delivery. While there are some limitations to using N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP in lab experiments, the benefits of this peptide make it a valuable tool for studying the effects of various substances on tooth enamel and oral health. Further research is needed to fully understand the potential of N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP and its role in promoting oral health and treating disease.
Métodos De Síntesis
N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method for N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP synthesis is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has been extensively studied for its potential therapeutic applications, particularly in the field of dentistry. Research has shown that N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can promote remineralization of teeth by increasing the concentration of calcium and phosphate ions in the oral environment. This, in turn, helps to prevent dental caries and tooth decay.
In addition, N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP has also been investigated for its potential use as a drug delivery system for various therapeutic agents. Studies have shown that N-(2-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide-ACP can effectively deliver drugs to specific target sites, such as cancer cells, while minimizing the side effects associated with traditional drug delivery methods.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-14-16-6-4-5-9-18(16)21-19(24)15-22-10-12-23(13-11-22)17-7-2-1-3-8-17/h1-9H,10-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHZZCOUGLQMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)

![(3'R*,4'R*)-1'-{3-[(diethylamino)methyl]-4-methoxybenzyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5147035.png)
![(2-bromo-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5147036.png)
![3-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5147044.png)
![9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5147046.png)

![N-(3,5-difluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5147054.png)
![3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(4-morpholinyl)-2-propanol]](/img/structure/B5147060.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)